molecular formula C16H11Cl2N3O3S2 B12120181 2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B12120181
M. Wt: 428.3 g/mol
InChI Key: KNTPHJCKWPHKJW-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a synthetic benzamide derivative designed for research applications. This compound features a thiazole sulfonamide group, a structure known to be of significant interest in medicinal chemistry and chemical biology for its diverse range of potential biological activities . The core N-(thiazol-2-yl)benzamide structure is a recognized pharmacophore in investigative biology. Research on closely related analogs has identified this chemical class as a novel source of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists are considered useful pharmacological tools for exploring the poorly elucidated physiological functions of ZAC, as they appear to act as negative allosteric modulators, potentially targeting the transmembrane and/or intracellular domains of the receptor . Furthermore, thiazole derivatives, in general, are frequently investigated for various biological activities, making them valuable scaffolds in drug discovery and biochemical probe development . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to handle this material with care and conduct their own experiments to determine its suitability for specific investigational purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H11Cl2N3O3S2

Molecular Weight

428.3 g/mol

IUPAC Name

2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C16H11Cl2N3O3S2/c17-10-1-6-13(14(18)9-10)15(22)20-11-2-4-12(5-3-11)26(23,24)21-16-19-7-8-25-16/h1-9H,(H,19,21)(H,20,22)

InChI Key

KNTPHJCKWPHKJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

Preparation Methods

Direct Amidation via Acyl Chloride and Amine Reflux

The most straightforward method involves reacting 2,4-dichlorobenzoyl chloride with 4-(1,3-thiazol-2-ylsulfamoyl)aniline.

  • Procedure :
    A mixture of 2,4-dichlorobenzoyl chloride (0.01 mol) and 4-(1,3-thiazol-2-ylsulfamoyl)aniline (0.01 mol) is refluxed in acetone (50 mL) for 1.5 hours. After cooling, the product precipitates in acidified cold water, yielding a light yellow solid. Purification via recrystallization in ethyl acetate achieves a 72% yield.

  • Mechanistic Insight :
    The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, releasing HCl.

Sulfonamide Intermediate Preparation

The sulfamoylphenyl moiety is synthesized separately before amidation.

Synthesis of 4-(1,3-Thiazol-2-Ylsulfamoyl)Aniline

  • Step 1 : Sulfonylation of 2-aminothiazole
    React 2-aminothiazole (0.01 mol) with 4-nitrobenzenesulfonyl chloride (0.01 mol) in pyridine at 60°C for 15 hours. This yields 4-nitro-N-(thiazol-2-yl)benzenesulfonamide.

  • Step 2 : Nitro Group Reduction
    Catalytic hydrogenation (H₂, Pd/C) in ethanol/THF reduces the nitro group to an amine, producing 4-amino-N-(thiazol-2-yl)benzenesulfonamide.

Oxalyl Chloride-Mediated Coupling

For enhanced efficiency, the carboxylic acid is activated before amidation.

  • Procedure :

    • Activate 2,4-dichlorobenzoic acid (0.01 mol) with oxalyl chloride (2.2 equiv) in dichloromethane (DCM) for 15 hours at room temperature.

    • Add 4-(1,3-thiazol-2-ylsulfamoyl)aniline (0.01 mol) and pyridine (1.5 equiv) to the acyl chloride solution. Stir for 5 hours to form the amide bond.

  • Yield : 68–75% after column chromatography.

Comparative Analysis of Methodologies

Method Reagents Conditions Yield Advantages
Direct RefluxAcyl chloride, amine, acetone1.5 h reflux72%Simplicity, minimal purification
Oxalyl ChlorideOxalyl chloride, DCM, pyridineRT, 15 h activation75%Higher purity, scalable
TBTU CouplingTBTU, NMM, DMF50°C, 15 h65%Mild conditions, avoids acyl chlorides

Optimization Strategies

Solvent and Base Selection

  • Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but require higher temperatures.

  • Pyridine effectively scavenges HCl during acylation, preventing side reactions.

Catalytic Hydrogenation Efficiency

  • Pd/C in ethanol/THF achieves >95% conversion of nitro to amine groups at ambient pressure.

Structural Characterization and Validation

X-Ray Crystallography

  • The dihedral angle between the benzamide and thiazole planes is 68.71°, confirming non-planarity.

  • Intermolecular N–H⋯N hydrogen bonds form inversion dimers, stabilizing the crystal lattice.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, thiazole-H), 7.89–7.25 (m, 7H, aromatic-H), 10.32 (s, 1H, NH).

  • IR (KBr) : 1678 cm⁻¹ (C=O stretch), 1325 cm⁻¹ (S=O asym), 1142 cm⁻¹ (S=O sym).

Challenges and Limitations

  • Low Solubility : The sulfamoyl group reduces solubility in non-polar solvents, complicating purification.

  • Side Reactions : Over-activation with oxalyl chloride may lead to sulfonamide overreaction .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with different substituents replacing the chlorine atoms.

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide exhibit promising antimicrobial properties. For instance:

  • In vitro Studies: Various derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 1.27 µM to 5.19 µM against different bacterial strains .
CompoundMIC (µM)Target Organism
Compound W65.19S. aureus
Compound W15.08A. niger

Anticancer Activity

The compound's structural analogs have been evaluated for anticancer activity against various cancer cell lines:

  • Cell Line Studies: Compounds derived from similar structures have demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF7) and colorectal carcinoma (HCT116). IC50 values for active compounds have been reported as low as 4.53 µM .
CompoundIC50 (µM)Cancer Cell Line
Compound N95.85HCT116
Compound N184.53HCT116

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole-containing compounds demonstrated that those with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. The study highlighted the importance of molecular structure in determining biological efficacy .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of thiazole derivatives showed that certain modifications led to improved selectivity towards cancer cells over normal cells, suggesting a potential therapeutic window for these compounds in cancer treatment .

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes, such as cell wall synthesis in bacteria or signal transduction pathways in cancer cells .

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key analogs and their structural distinctions:

Compound ID/Name Substituents/Modifications Molecular Formula Biological Activity Yield (%) Source
Target Compound Thiazol-2-ylsulfamoyl C₁₆H₁₂Cl₂N₃O₃S₂ Not explicitly stated -
N-(2-Aminoethyl)-2,4-dichloro-N-(4-chloro-3-methoxyphenyl)benzamide (15) 2-Aminoethyl chain, 4-chloro-3-methoxyphenyl C₁₇H₁₇Cl₂N₂O₂ Trypanocidal (T. brucei) 63
2,4-Dichloro-N-(4-{[4-(propan-2-yl)phenyl]methoxy}phenyl)benzamide (69) 4-(Isopropylbenzyloxy)phenyl C₂₃H₂₃Cl₂NO₂ Not specified 54
N-(4-sec-Butylphenyl)-2,4-dichlorobenzamide sec-Butyl group at para position C₁₇H₁₇Cl₂NO Not specified -
3-Nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide Nitro group at position 3 on benzamide C₁₆H₁₂N₄O₅S₂ Not specified -
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide Hydroxy and trifluoromethyl groups C₁₄H₉ClF₃NO₃ Antimicrobial (D. piger Vib-7) -

Physicochemical Properties

  • Electronic Effects : Nitro () and trifluoromethyl () groups introduce strong electron-withdrawing effects, altering reactivity and binding kinetics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide and its derivatives?

  • Methodological Answer: The synthesis typically involves sequential alkylation and acylation reactions. For example, alkylation of aniline derivatives (e.g., 4-chloroaniline) with thiazole-containing aldehydes (e.g., 1,3-thiazol-2-ylsulfamoyl chloride) is followed by acylation with 2,4-dichlorobenzoyl chloride. Purification often employs silica gel chromatography or recrystallization from polar solvents like methanol . Key intermediates are characterized via 1^1H NMR (300 MHz, d6-DMSO) and ESI-MS to confirm structural integrity.

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer: Structural elucidation combines 1^1H NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and ESI-MS for molecular ion confirmation (e.g., [M+H]+^+ peaks). X-ray crystallography (e.g., SHELX programs) resolves 3D conformation, with bond lengths (C–C: ~1.39 Å) and angles validated against density functional theory (DFT) models. Crystallographic data (e.g., R factor = 0.029) ensure accuracy .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when introducing electron-withdrawing groups to the benzamide core?

  • Methodological Answer: Yield optimization involves:

  • Reagent stoichiometry: Excess 2,4-dichlorobenzoyl chloride (1.2–1.5 eq.) ensures complete acylation.
  • Catalysis: Lewis acids (e.g., ZnCl2_2) or base (e.g., triethylamine) enhance reaction rates.
  • Solvent selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
    Evidence from derivatives shows yields vary from 54% (bulky substituents) to 98% (electron-deficient aryl groups) .

Q. What analytical strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. antiparasitic effects)?

  • Methodological Answer: Contradictions arise from assay variability (e.g., cell lines, parasite strains). Mitigation strategies include:

  • Dose-response curves: Establish EC50_{50} values across multiple concentrations (e.g., 0.1–100 µM).
  • Target validation: Use CRISPR knockout models or competitive binding assays to confirm specificity for targets like Trypanosoma brucei enzymes .
  • Metabolic stability testing: Liver microsome assays identify pharmacokinetic differences affecting activity .

Q. How does the thiazole sulfonamide moiety influence pharmacokinetic properties and target binding?

  • Methodological Answer: The thiazole ring enhances lipophilicity (logP ~3.2), improving membrane permeability. Sulfonamide groups engage in hydrogen bonding with enzyme active sites (e.g., macrophage migration inhibitory factor). Computational docking (AutoDock Vina) predicts binding affinities (ΔG = -9.2 kcal/mol) and identifies key interactions (e.g., π-π stacking with Phe113) .

Q. What computational methods predict interactions between this compound and potential protein targets?

  • Methodological Answer:

  • Molecular docking: Use Schrödinger Suite or GROMACS to simulate binding modes to targets like PDE4 or COX-2.
  • MD simulations: 100-ns trajectories assess complex stability (RMSD < 2.0 Å).
  • QSAR models: Train on derivatives with known IC50_{50} values to predict activity of novel analogs. PubChem data (CID: 1235965-35-1) provides structural templates for virtual screening .

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